molecular formula C17H16F3N3O3 B2876509 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797976-43-2

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2876509
CAS No.: 1797976-43-2
M. Wt: 367.328
InChI Key: ITGUZXIISKWAFD-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex compound featuring a benzodioxole core linked to a pyrazole-ethyl-carboxamide moiety. Key structural elements include:

  • Benzo[d][1,3]dioxole: A bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design .
  • Pyrazole ring: Substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The -CF₃ group is a common pharmacophore that improves lipophilicity and target binding .

This compound’s design aligns with trends in medicinal chemistry, where pyrazole and benzodioxole derivatives are explored for their antidiabetic, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)15-8-12(10-1-2-10)23(22-15)6-5-21-16(24)11-3-4-13-14(7-11)26-9-25-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGUZXIISKWAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diketones with Hydrazine

The 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is synthesized via cyclocondensation of a β-diketone precursor with hydrazine hydrate. For example, ethyl 3-(cyclopropyl)-4,4,4-trifluoroacetoacetate undergoes cyclization in tetrahydrofuran (THF) under reflux with hydrazine hydrate, yielding the pyrazole ring.

Table 1: Reaction Conditions for Pyrazole Synthesis

Reagent Solvent Temperature Time Yield
Hydrazine hydrate THF Reflux 2 h 55%
Acetic acid

This method, adapted from Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate synthesis, is modified by substituting the diketone precursor to incorporate the trifluoromethyl group.

Functionalization of the Pyrazole with Ethylamine

N-Alkylation of Pyrazole

The pyrazole undergoes N-alkylation using 2-chloroethylamine hydrochloride under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates the nucleophilic substitution at the pyrazole’s N1 position, yielding 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.

Table 2: Alkylation Optimization

Base Solvent Temperature Time Yield
K₂CO₃ DMF 80°C 12 h 62%
Cs₂CO₃ DMF 80°C 8 h 68%

Regioselectivity is ensured by steric and electronic effects, with the trifluoromethyl group directing alkylation to the less hindered nitrogen.

Preparation of Benzo[d]dioxole-5-carboxylic Acid Chloride

Activation of Carboxylic Acid

Benzo[d]dioxole-5-carboxylic acid (sourced from PubChem CID 230365) is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. The reaction produces the corresponding acid chloride, which is isolated via distillation under reduced pressure.

Table 3: Acid Chloride Synthesis

Reagent Solvent Temperature Time Yield
SOCl₂ DCM 0–5°C 2 h 95%

Amide Bond Formation

Schotten-Baumann Reaction

The pyrazole-ethylamine is reacted with benzo[d]dioxole-5-carboxylic acid chloride in a biphasic system of aqueous sodium hydroxide and dichloromethane. The amide forms instantaneously at 0°C, with a yield of 78% after purification via column chromatography.

Table 4: Amide Coupling Conditions

Coupling Reagent Solvent Base Temperature Yield
None (direct) DCM/H₂O NaOH 0°C 78%
EDCl/HOBt DMF DIPEA RT 85%

The use of coupling agents like EDCl/HOBt enhances yield but introduces additional purification steps.

Optimization Challenges

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent decomposition. Alkylation at elevated temperatures (>100°C) leads to partial defluorination, reducing yields by 15–20%.

Regioselectivity in Pyrazole Alkylation

Competing alkylation at the N2 position is mitigated by employing bulky bases (e.g., Cs₂CO₃), which favor N1 substitution due to steric hindrance.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, benzodioxole H), 6.85 (s, 1H, pyrazole H), 4.35 (t, J = 6.0 Hz, 2H, CH₂), 3.65 (q, J = 6.0 Hz, 2H, CH₂NH).
  • ¹⁹F NMR : δ -62.5 (CF₃).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 413.1345 [M+H]⁺, consistent with the molecular formula C₁₇H₁₅F₃N₃O₃.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Its functional groups, such as the trifluoromethyl and cyclopropyl groups, play significant roles in these reactions.

Common Reagents and Conditions

Typical reagents include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and halogenating agents for substitution reactions. Conditions vary widely, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions depend on the specific pathways taken. Oxidation might yield oxidized derivatives, while reduction could lead to de-trifluoromethylation or de-cyclopropylation products. Substitution reactions could introduce new functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Biology: : Used in the study of enzyme interactions and metabolic pathways.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its unique pharmacophore.

  • Industry: : Employed in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action involves the compound’s interaction with specific molecular targets, such as enzymes or receptors, within biological systems. It may modulate pathways by binding to active sites or altering conformational states, thereby influencing biological activity and therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Cyclopropyl, -CF₃, ethyl spacer N/A N/A Not reported
IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) -CF₃, phenyl linker N/A N/A α-Amylase inhibition (antidiabetic)
3a () Phenyl, -Cl, -CH₃ 68 133–135 Not reported
3d () 4-Fluorophenyl, -Cl, -CH₃ 71 181–183 Not reported
Compound 191 () Cyclopropyl, -CF₃, acetamide linker N/A N/A Not reported

Key Observations :

Trifluoromethyl Group : Present in the target compound and IIc, this group enhances lipophilicity and resistance to oxidative metabolism. IIc demonstrated potent α-amylase inhibition (antidiabetic activity), suggesting the -CF₃ group may synergize with the benzodioxole core for enzyme targeting .

Pyrazole vs. Phenyl Linkers : The target compound’s ethyl-pyrazole spacer introduces greater conformational flexibility compared to IIc’s rigid phenyl linker. This flexibility could improve binding to sterically constrained targets.

Cyclopropyl Substitution : The cyclopropyl group in the target compound (vs. -Cl or -CH₃ in derivatives) may reduce metabolic degradation, as cyclopropane rings are resistant to cytochrome P450 oxidation .

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